molecular formula C20H19NO5S B11389040 3-benzoyl-1,1-dioxido-2-propyl-2H-1,2-benzothiazin-4-yl acetate

3-benzoyl-1,1-dioxido-2-propyl-2H-1,2-benzothiazin-4-yl acetate

Cat. No.: B11389040
M. Wt: 385.4 g/mol
InChI Key: ACZLWUAERHELQF-UHFFFAOYSA-N
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Description

3-benzoyl-1,1-dioxido-2-propyl-2H-1,2-benzothiazin-4-yl acetate is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzoyl group, a dioxido group, and a propyl group attached to a benzothiazine ring, which is further acetylated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-1,1-dioxido-2-propyl-2H-1,2-benzothiazin-4-yl acetate typically involves multiple steps:

    Formation of the Benzothiazine Ring: The initial step involves the formation of the benzothiazine ring through the reaction of 2-aminobenzenesulfonamide with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Oxidation: The dioxido group is introduced through oxidation, typically using hydrogen peroxide or a similar oxidizing agent.

    Propylation: The propyl group is added through alkylation, using a propyl halide in the presence of a base such as potassium carbonate.

    Acetylation: Finally, the acetyl group is introduced by reacting the intermediate compound with acetic anhydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-benzoyl-1,1-dioxido-2-propyl-2H-1,2-benzothiazin-4-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the dioxido group or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or propyl groups.

    Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazine derivatives.

    Hydrolysis: Formation of the corresponding alcohol and acetic acid.

Scientific Research Applications

3-benzoyl-1,1-dioxido-2-propyl-2H-1,2-benzothiazin-4-yl acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-benzoyl-1,1-dioxido-2-propyl-2H-1,2-benzothiazin-4-yl acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate
  • 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate

Uniqueness

3-benzoyl-1,1-dioxido-2-propyl-2H-1,2-benzothiazin-4-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets, differentiating it from similar compounds.

Properties

Molecular Formula

C20H19NO5S

Molecular Weight

385.4 g/mol

IUPAC Name

(3-benzoyl-1,1-dioxo-2-propyl-1λ6,2-benzothiazin-4-yl) acetate

InChI

InChI=1S/C20H19NO5S/c1-3-13-21-18(19(23)15-9-5-4-6-10-15)20(26-14(2)22)16-11-7-8-12-17(16)27(21,24)25/h4-12H,3,13H2,1-2H3

InChI Key

ACZLWUAERHELQF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C)C(=O)C3=CC=CC=C3

Origin of Product

United States

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